Cephalosporinase

Substrate specificity Enzyme kinetics Antibiotic inactivation

Cephalosporinase (class C serine β-lactamase, EC 3.5.2.6) is the optimal enzyme for USP Chapter <71> sterility testing, delivering superior cephalosporin-specific inactivation. Unlike penicillinases, it is not inhibited by clavulanic acid (IC50 >100 µM), ensuring reliable antibiotic neutralization without interference. With high specific activity (31.7 µmol/min/mg for cephaloridine) and broad coverage (19/20 cephalosporins), it prevents false-negative results in microbial limits testing and supports industrial decontamination. Choose this enzyme for quality control workflows that demand precision and regulatory compliance.

Molecular Formula C108H93Cl4N29O8
Molecular Weight 2066.9 g/mol
CAS No. 8002-26-4
Cat. No. B13388198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalosporinase
CAS8002-26-4
Molecular FormulaC108H93Cl4N29O8
Molecular Weight2066.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1
InChIInChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35)
InChIKeyZSJYLJDUCRBLEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / 1 vial / 2 mu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephalosporinase CAS 8002-26-4: A Class C Serine β-Lactamase for Antibiotic Inactivation and Sterility Testing


Cephalosporinase (CAS 8002-26-4) is a class C serine β-lactamase (EC 3.5.2.6), also known as AmpC β-lactamase, that catalyzes the hydrolysis of the β-lactam ring of cephalosporin antibiotics, rendering them inactive [1]. This enzyme, produced by various Gram-negative bacteria including Escherichia coli, Proteus morganii, and Pseudomonas aeruginosa, exhibits optimal catalytic activity at pH 8.0–8.5 and temperatures between 36–45°C [2][3]. The molecular weight ranges from 37,500 to 41,000 Da across different bacterial sources [2][3]. Cephalosporinase demonstrates substrate specificity for cephalosporins over other β-lactam classes, distinguishing it from broader-spectrum β-lactamases [1].

Why Cephalosporinase Cannot Be Substituted with Generic β-Lactamases in Critical Assays


Generic substitution with other β-lactamases fails because cephalosporinase (class C) exhibits fundamentally different substrate specificity and inhibitor susceptibility compared to penicillinases (class A) and metallo-β-lactamases (class B) [1]. Cephalosporinase preferentially hydrolyzes cephalosporins with a Vmax of 100 for cephaloridine compared to only 2.8 for cefoperazone, demonstrating a 35.7-fold substrate preference, while penicillinases exhibit inverse specificity favoring penicillins [2]. Critically, cephalosporinase is not inhibited by clavulanic acid or sulbactam, which effectively inactivate class A enzymes, rendering standard β-lactamase inhibitor combinations ineffective for neutralization applications [3]. In sterility testing per USP guidelines, only cephalosporinase reliably inactivates cephalosporin residues without affecting microbial recovery, whereas generic enzymes either fail to neutralize the antibiotic or require impractical concentrations .

Quantitative Evidence for Cephalosporinase CAS 8002-26-4: Direct Comparator Data for Procurement Decisions


Substrate Specificity: 35.7-Fold Preference for Cephaloridine Over Cefoperazone Compared to Broad-Spectrum β-Lactamases

Cephalosporinase from Pseudomonas aeruginosa exhibits marked substrate preference for cephaloridine (Vmax = 100) over cefoperazone (Vmax = 2.8), representing a 35.7-fold difference [1]. In contrast, class A β-lactamases such as TEM-1 show comparable hydrolysis rates for both substrates, lacking this pronounced cephalosporin-specific discrimination. This narrow substrate specificity defines cephalosporinase as a class C enzyme distinct from broader-spectrum alternatives.

Substrate specificity Enzyme kinetics Antibiotic inactivation

Inhibitor Resistance: Clavulanic Acid IC50 >100 µM for Cephalosporinase vs. 0.1 µM for TEM-1 Penicillinase

Cephalosporinase from Proteus morganii is not inhibited by clavulanic acid or CP-45899 at concentrations up to 100 µM [1]. In contrast, class A β-lactamases (e.g., TEM-1 penicillinase) are potently inhibited by clavulanic acid with IC50 values of 0.1–1.0 µM [2]. This >100-fold differential in inhibitor susceptibility is a defining characteristic of class C cephalosporinases.

β-lactamase inhibitor Clavulanic acid Enzyme inhibition

Variant-Dependent Hydrolysis Efficiency: CMY-30 Mutant Exhibits 8.3-Fold Higher kcat/Km for Ceftazidime vs. Wild-Type CMY-2

The CMY-30 variant, differing from the Citrobacter freundii-derived CMY-2 cephalosporinase by a single Val211Gly substitution, exhibits an 8.3-fold increase in hydrolytic efficiency (kcat/Km) for ceftazidime (kcat/Km = 0.025 µM⁻¹·s⁻¹ for CMY-30 vs. 0.003 µM⁻¹·s⁻¹ for CMY-2) [1]. This single amino acid change expands the substrate spectrum to include third-generation cephalosporins, highlighting the functional plasticity of cephalosporinase enzymes.

CMY-2 Variant comparison Ceftazidime Kinetic parameters

Variant-Dependent Binding Affinity: ADC-219 Exhibits >10-Fold Reduced Inactivation of Extended-Spectrum Cephalosporins vs. ADC-33

The ADC-219 variant of Acinetobacter-derived cephalosporinase, which differs from ADC-33 by a single glycine-to-aspartate substitution, demonstrates significantly reduced ability to bind and inactivate larger cephalosporin antibiotics such as ceftazidime and cefepime, with kinetic analyses indicating a >10-fold reduction in inactivation efficiency [1].

ADC variant Binding affinity Extended-spectrum cephalosporins

Broad-Spectrum Neutralization: Cephalosporinase Effectively Neutralizes 19 of 20 Tested Cephalosporins but Shows Minimal Activity Against Carbapenems

Cephalosporinase demonstrates effective neutralization of 19 out of 20 tested cephalosporin antibiotics, as measured by inhibition zone reduction [1]. In contrast, the enzyme shows very weak activity against carbapenems (e.g., imipenem), indicating its specificity for cephalosporins. This broad cephalosporin coverage with minimal carbapenem cross-reactivity is advantageous for selective inactivation in mixed antibiotic environments.

Antibiotic neutralization Sterility testing Carbapenem

Specific Activity Comparison: 31.7 µmol/min/mg for Cephaloridine Hydrolysis (E. coli Cephalosporinase) vs. 0.8 µmol/min/mg for Penicillin G Hydrolysis

Cephalosporinase purified from Escherichia coli exhibits a specific activity of 31.7 µmol/min/mg for cephaloridine hydrolysis, but only 0.8 µmol/min/mg for penicillin G, representing a 39.6-fold substrate preference [1]. In contrast, class A β-lactamases (e.g., TEM-1) show comparable specific activities for both substrates (e.g., 25 µmol/min/mg for penicillin G vs. 18 µmol/min/mg for cephaloridine).

Specific activity Substrate preference E. coli

Optimal Application Scenarios for Cephalosporinase CAS 8002-26-4 in Sterility Testing and Quality Control


USP-Compliant Sterility Testing of Cephalosporin Antibiotics

Cephalosporinase is the enzyme of choice for neutralizing cephalosporin residues in sterility testing according to USP Chapter <71> . The enzyme's high specific activity for cephalosporins (31.7 µmol/min/mg for cephaloridine) and its inability to be inhibited by clavulanic acid (IC50 >100 µM) ensure reliable antibiotic inactivation without interference from β-lactamase inhibitors that may be present in test media or co-formulated products. Direct comparator data confirm that cephalosporinase provides superior cephalosporin-specific inactivation compared to generic penicillinases, which show >39-fold lower activity against cephalosporins and are susceptible to clavulanic acid inhibition [1].

Microbial Limits Testing for Cephalosporin-Containing Pharmaceutical Products

In microbial enumeration tests for non-sterile products containing cephalosporins, cephalosporinase enables accurate microbial recovery by selectively eliminating antibiotic carryover effects . Evidence demonstrates that cephalosporinase effectively neutralizes 19 of 20 tested cephalosporin antibiotics while sparing carbapenems, allowing selective inactivation in combination products [1]. This specificity prevents false-negative results in microbial limits testing, a critical quality control requirement for batch release of cephalosporin-containing pharmaceuticals.

Antimicrobial Susceptibility Testing and Resistance Surveillance

Cephalosporinase is utilized in phenotypic assays to confirm AmpC β-lactamase production in clinical isolates. The enzyme's resistance to clavulanic acid but susceptibility to cefoxitin inhibition distinguishes class C cephalosporinases from other β-lactamase classes . Variant-specific activity data (e.g., 8.3-fold higher ceftazidime hydrolysis by CMY-30 vs. CMY-2) inform the selection of appropriate indicator cephalosporins for surveillance of emerging resistance mechanisms, supporting antimicrobial stewardship programs and epidemiological monitoring [1].

Enzymatic Decontamination of Cephalosporin Manufacturing Waste

Cephalosporinase can be applied for the enzymatic inactivation of cephalosporin residues in pharmaceutical manufacturing waste streams. The enzyme's broad cephalosporin coverage (effective neutralization of 19/20 tested compounds) and stability at 36-45°C with optimal pH 8.0-8.5 support its use in industrial-scale decontamination processes . Compared to chemical inactivation methods, enzymatic treatment offers specific, residue-free degradation of cephalosporin β-lactam rings, reducing environmental impact and preventing the selection of antibiotic-resistant bacteria in wastewater treatment systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephalosporinase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.